A Technical Guide to the Physicochemical Characterization of 7-Azaspiro[3.5]nonane-7-carboxylic acid
A Technical Guide to the Physicochemical Characterization of 7-Azaspiro[3.5]nonane-7-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Abstract
The 7-azaspiro[3.5]nonane scaffold is a compelling three-dimensional structural motif increasingly utilized in modern drug discovery to explore novel chemical space and optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties. As a functionalized derivative, 7-Azaspiro[3.5]nonane-7-carboxylic acid presents a unique combination of a rigid spirocyclic core and an ionizable carboxylic acid group. A thorough understanding of its fundamental physicochemical properties is a prerequisite for its successful application in medicinal chemistry programs. This guide provides a comprehensive framework for the experimental determination and theoretical consideration of its key physicochemical parameters: ionization constant (pKa), lipophilicity (LogP/LogD), and aqueous solubility. Authored for researchers, medicinal chemists, and drug development scientists, this document combines theoretical principles with actionable, field-proven experimental protocols, ensuring a robust and reliable characterization of this and similar novel chemical entities.
Molecular Profile and Structural Rationale
Before delving into experimental characterization, it is essential to establish the foundational molecular identity of the compound . The spirocyclic nature of the core imparts significant three-dimensionality, a feature sought after to improve target specificity and escape the "flatland" of traditional aromatic ring systems often associated with metabolic liabilities. The carboxylic acid moiety is a key pharmacophoric feature, capable of forming critical hydrogen bonds and salt-bridge interactions with biological targets. It also serves as the primary determinant of the molecule's ionization state under physiological conditions.
Table 1: Core Molecular Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 7-Azaspiro[3.5]nonane-7-carboxylic acid | - |
| Molecular Formula | C₉H₁₅NO₂ | [1] |
| Molecular Weight | 169.22 g/mol | [1] |
| Chemical Structure |
| - |
Ionization Constant (pKa): The Master Switch of Biological Behavior
The pKa value dictates the charge state of a molecule at a given pH. For 7-Azaspiro[3.5]nonane-7-carboxylic acid, the carboxylic acid group is the principal ionizable center. Its pKa will govern solubility, membrane permeability, plasma protein binding, and target engagement.[2] Accurately determining this value is the first critical step in any characterization cascade.
Theoretical Considerations & Predictive Analysis
Computational tools provide a rapid, material-free method to estimate pKa, guiding subsequent experimental design. These methods range from empirical models based on linear free-energy relationships (LFER) to more rigorous quantum mechanical calculations.[3][4] For 7-Azaspiro[3.5]nonane-7-carboxylic acid, the primary acidic pKa is predicted to be in the typical range for aliphatic carboxylic acids (approx. 4.0-5.0), influenced by the electronic effects of the adjacent spirocyclic system.
Experimental Protocol: Potentiometric Titration
This method provides a gold-standard measurement of the macroscopic pKa by monitoring pH changes during titration with a strong base.
Principle: A solution of the compound is titrated with a standardized solution of sodium hydroxide. The pH is measured after each addition of titrant, and the resulting curve of pH vs. volume of titrant is used to determine the midpoint of the neutralization, which corresponds to the pKa.
Step-by-Step Methodology:
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Preparation: Accurately weigh ~1-2 mg of 7-Azaspiro[3.5]nonane-7-carboxylic acid and dissolve it in a known volume (e.g., 10 mL) of a suitable co-solvent/water mixture (e.g., 50:50 Methanol:Water) to ensure complete dissolution. Include an inert electrolyte like 0.15 M KCl to maintain constant ionic strength.
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Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, 10.0) immediately before use.
-
Titration: Place the solution in a thermostatted vessel at 25°C. Begin stirring and record the initial pH. Add small, precise aliquots (e.g., 10 µL) of a standardized ~0.1 M NaOH solution.
-
Data Acquisition: Record the pH after each aliquot addition, allowing the reading to stabilize. Continue the titration well past the expected equivalence point (e.g., to pH 11-12).
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Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the first derivative of the titration curve.
Workflow Visualization
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (LogP & LogD): A Measure of "Greasiness"
Lipophilicity is arguably the most critical physicochemical property in drug design, influencing everything from solubility and membrane permeability to metabolic clearance and promiscuity.[5]
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LogP (Partition Coefficient): Describes the partitioning of the neutral form of the molecule between an immiscible organic phase (typically n-octanol) and an aqueous phase.[6]
-
LogD (Distribution Coefficient): Describes the partitioning of all species (neutral and ionized) at a specific pH. For an ionizable compound like ours, LogD is the more physiologically relevant parameter.[5]
Experimental Protocol: Shake-Flask Method for LogD at pH 7.4
This is the traditional and most reliable method for determining lipophilicity.[7]
Principle: The compound is dissolved in a biphasic system of n-octanol and a pH 7.4 aqueous buffer. After equilibration, the concentration of the compound in each phase is measured to calculate the distribution coefficient.
Step-by-Step Methodology:
-
Phase Preparation: Pre-saturate n-octanol with pH 7.4 phosphate-buffered saline (PBS) and vice-versa by mixing them vigorously and allowing the layers to separate overnight.
-
Sample Preparation: Prepare a stock solution of 7-Azaspiro[3.5]nonane-7-carboxylic acid in the pre-saturated aqueous buffer (or n-octanol). The starting concentration should be chosen to be within the linear range of the analytical method.
-
Partitioning: In a glass vial, combine a known volume of the pre-saturated n-octanol and pre-saturated PBS (e.g., 2 mL of each). Add a small aliquot of the stock solution.
-
Equilibration: Cap the vial and shake gently on a flatbed shaker for a set period (e.g., 2-4 hours) at a constant temperature (25°C) to allow partitioning to reach equilibrium.[8]
-
Phase Separation: Centrifuge the vial at low speed (e.g., 2000 rpm for 10 minutes) to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from both the upper n-octanol layer and the lower aqueous layer. Determine the concentration of the compound in each aliquot using a validated analytical method (e.g., LC-MS or UV-Vis spectroscopy).
-
Calculation: Calculate LogD using the formula: LogD_pH7.4 = log10 ( [Concentration in Octanol] / [Concentration in Aqueous] )
Workflow Visualization
Caption: Shake-flask workflow for experimental LogD determination.
Aqueous Solubility: The Gateway to Absorption
A drug must be in solution to be absorbed. Poor aqueous solubility is a primary cause of failure in drug development.[9] It is crucial to distinguish between two types of solubility measurements that are relevant at different stages of discovery.[10]
-
Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a DMSO stock, precipitates in aqueous buffer. It's a high-throughput method used for early-stage screening.[8][11][12]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of the solid form of a compound in a saturated solution. It is a lower-throughput, more resource-intensive measurement critical for lead optimization and pre-formulation.[9][10][13]
Experimental Protocol: Thermodynamic Solubility (Shake-Flask)
Principle: An excess of the solid compound is agitated in an aqueous buffer until equilibrium is reached. The supernatant is then filtered, and the concentration of the dissolved compound is determined.
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of solid 7-Azaspiro[3.5]nonane-7-carboxylic acid (e.g., 1-2 mg) to a vial containing a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS, pH 7.4). The excess solid ensures a saturated solution is formed.
-
Equilibration: Seal the vial and place it on a shaker or rotator at a constant temperature (25°C) for an extended period, typically 24 hours, to ensure equilibrium is reached.[8]
-
Phase Separation: After incubation, allow the vial to stand, letting the excess solid settle.
-
Filtration: Carefully filter the supernatant through a low-binding filter plate or syringe filter (e.g., 0.45 µm PVDF) to remove all undissolved solid.
-
Quantification: Dilute the clear filtrate and quantify the concentration of the dissolved compound using a validated LC-MS or HPLC-UV method against a standard curve prepared from a DMSO stock.
-
Reporting: The final concentration is reported as the thermodynamic solubility in units such as µg/mL or µM.
Workflow Visualization
Caption: Comparison of Kinetic and Thermodynamic solubility workflows.
Summary of Physicochemical Profile
A comprehensive physicochemical profile integrates the results from the aforementioned assays. This data provides a holistic view of the molecule's potential behavior and liabilities, guiding the next steps in the drug discovery cascade.
Table 2: Target Physicochemical Profile for 7-Azaspiro[3.5]nonane-7-carboxylic acid
| Parameter | Measurement Method | Target Value / Predicted Range | Rationale for Importance |
|---|---|---|---|
| Acidic pKa | Potentiometric Titration | 4.0 - 5.0 | Governs charge state, solubility, and target interactions. |
| LogD (pH 7.4) | Shake-Flask | 0.0 - 2.5 | Balances permeability and solubility; key for oral absorption. |
| Thermodynamic Solubility (pH 7.4) | Shake-Flask | > 50 µM | Ensures sufficient concentration for biological assays and in vivo exposure. |
| Kinetic Solubility (pH 7.4) | Nephelometry/LC-MS | > 100 µM | High-throughput flag for potential solubility issues in early screening. |
Conclusion
The systematic characterization of 7-Azaspiro[3.5]nonane-7-carboxylic acid, as outlined in this guide, is a foundational activity for any research program intending to utilize this scaffold. By employing robust, validated protocols for determining pKa, LogD, and solubility, researchers can generate high-quality, reliable data. This information is not merely a collection of numbers but a critical dataset that enables informed decision-making, mitigates downstream risks, and ultimately accelerates the journey from a promising chemical entity to a potential therapeutic agent.
References
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Aldeghi, M., et al. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. Journal of Chemical Information and Modeling. Retrieved from [Link]
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Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]
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Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved from [Link]
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ChemAxon. (n.d.). LogP and logD calculations. Retrieved from [Link]
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BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
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Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
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Schrödinger. (2024). Small Molecule Protonation State Enumeration and pKa Prediction. Retrieved from [Link]
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ChemAxon. (n.d.). pKa calculation. Retrieved from [Link]
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Mey, A.S.J.S., et al. (2021). Improving Small Molecule pKa Prediction Using Transfer Learning With Graph Neural Networks. Frontiers in Chemistry. Retrieved from [Link]
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Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
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Protocols.io. (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
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